CAS 34490-85-2 physical and chemical properties for research
CAS 34490-85-2 physical and chemical properties for research
An In-depth Technical Guide to 3,4-Difluorobenzylamine (CAS 72235-53-1) for Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Difluorobenzylamine (CAS 72235-53-1), a key building block in modern medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms on the benzene ring imparts unique electronic properties that significantly influence its reactivity and the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, applications, and handling.
Compound Identity and Significance
3,4-Difluorobenzylamine, with the IUPAC name (3,4-difluorophenyl)methanamine, is an organic compound that has garnered significant interest in pharmaceutical development.[1][2] The fluorine substituents are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable intermediate.[1][2] It serves as a crucial component in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, as well as in the development of agrochemicals and advanced materials.[1]
Physicochemical Properties
The physical and chemical characteristics of 3,4-Difluorobenzylamine are fundamental to its application in synthesis and formulation. The presence of the amine group makes it a basic compound capable of forming salts with acids.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂N | [3][4] |
| Molecular Weight | 143.13 g/mol | [3] |
| Appearance | Colorless to pale yellow or brown liquid | [2][5] |
| Density | 1.21 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.493 | [6] |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| InChI Key | PHLZUDXEBCQHKM-UHFFFAOYSA-N | [4] |
| SMILES | NCC1=CC=C(F)C(F)=C1 |
Spectroscopic and Analytical Data
Characterization of 3,4-Difluorobenzylamine is crucial for quality control and reaction monitoring. Below is a summary of available spectroscopic data.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [3] |
| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [3] |
| Mass Spectrometry (GC-MS) | Top m/z peaks at 123 and 142. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra available from various sources. | [3][4] |
| Raman Spectroscopy | FT-Raman spectra have been recorded. | [3] |
Expert Insight: The electron-withdrawing nature of the two fluorine atoms will influence the chemical shifts of the aromatic protons and carbons in the NMR spectra, providing valuable information about the electronic environment of the molecule. When analyzing derivatives of this compound, tracking these shifts can confirm successful substitution reactions.
Reactivity and Synthetic Applications
3,4-Difluorobenzylamine is a versatile building block in organic synthesis due to the reactivity of its primary amine group.[1] This amine can participate in a wide range of chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental to the synthesis of complex organic molecules.[1] The electron-withdrawing effect of the fluorine atoms can modulate the nucleophilicity of the amine and the overall reactivity of the benzene ring.[2]
This compound has been utilized in the preparation of various complex molecules, such as 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide and in condensation reactions with glyoxal to yield hexabenzyl substituted hexaazaisowurtzitanes.[5]
General Experimental Workflow for Amide Coupling
Below is a generalized workflow for the use of 3,4-Difluorobenzylamine in a typical amide coupling reaction, a common step in pharmaceutical synthesis.
Caption: Generalized workflow for amide bond formation using 3,4-Difluorobenzylamine.
Safety and Handling
3,4-Difluorobenzylamine is classified as a hazardous substance and requires careful handling to ensure personnel safety.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H227: Combustible liquid.
-
Precautionary Measures and Personal Protective Equipment (PPE):
The following is a step-by-step guide for the safe handling of 3,4-Difluorobenzylamine in a laboratory setting.
Step 1: Engineering Controls
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Ensure a safety shower and eyewash station are readily accessible.
Step 2: Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).
Step 3: Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Store locked up.[7][8] It is classified under Storage Class 8A for combustible corrosive hazardous materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[7]
Step 4: First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7][8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]
Safety Protocol Workflow
Caption: Safe handling workflow for 3,4-Difluorobenzylamine in a research setting.
References
-
PubChem. (n.d.). 3,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Introducing 2,4-Difluorobenzylamine. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Difluorobenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.
-
NIST. (n.d.). 3,4-Difluorobenzylamine. NIST Chemistry WebBook. Retrieved from [Link]
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